1-(CYCLOPROPANESULFONYL)-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)AZETIDINE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(CYCLOPROPANESULFONYL)-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)AZETIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of azetidine carboxamides This compound is characterized by the presence of a cyclopropanesulfonyl group, a benzothiazole moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(CYCLOPROPANESULFONYL)-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)AZETIDINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Cyclopropanesulfonyl Group: This step involves the reaction of cyclopropanesulfonyl chloride with an appropriate nucleophile to form the sulfonyl derivative.
Azetidine Ring Formation: The azetidine ring can be constructed via cyclization reactions involving suitable precursors.
Coupling Reactions: The final step involves coupling the benzothiazole moiety with the azetidine ring and the cyclopropanesulfonyl group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(CYCLOPROPANESULFONYL)-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)AZETIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the sulfonyl group to a thiol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(CYCLOPROPANESULFONYL)-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Signal Transduction Pathways: The compound could influence various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(CYCLOPROPANESULFONYL)-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)AZETIDINE-3-CARBOXAMIDE: can be compared with other azetidine carboxamides, benzothiazole derivatives, and sulfonyl compounds.
Uniqueness
Structural Features: The combination of the cyclopropanesulfonyl group, benzothiazole moiety, and azetidine ring makes this compound unique.
Reactivity: Its reactivity profile may differ from similar compounds due to the presence of specific functional groups.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-9-16-13-6-11(2-5-14(13)22-9)17-15(19)10-7-18(8-10)23(20,21)12-3-4-12/h2,5-6,10,12H,3-4,7-8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUGBSMLGJEERD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CN(C3)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.